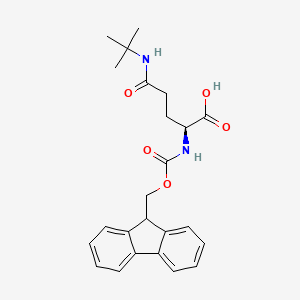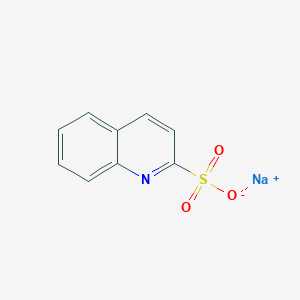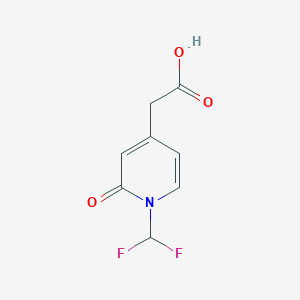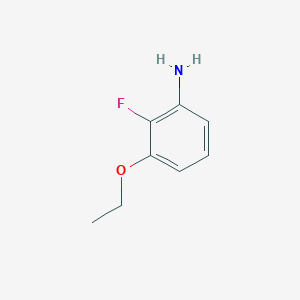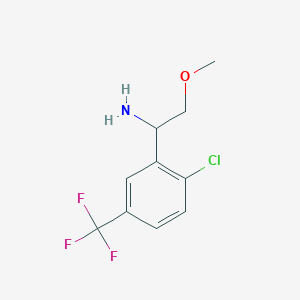
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a phenyl ring
準備方法
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the key intermediate, 2-Chloro-5-(trifluoromethyl)phenylboronic acid. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylboronic acid with appropriate aryl halides under palladium-catalyzed conditions
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a building block for the synthesis of specialty chemicals
作用機序
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .
類似化合物との比較
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea: This compound also contains a chloro and trifluoromethyl group but differs in its urea functionality.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This intermediate is used in the synthesis of various trifluoromethylated compounds and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11ClF3NO |
|---|---|
分子量 |
253.65 g/mol |
IUPAC名 |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-5-9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,5,15H2,1H3 |
InChIキー |
NLZCMNYQXLUYPF-UHFFFAOYSA-N |
正規SMILES |
COCC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


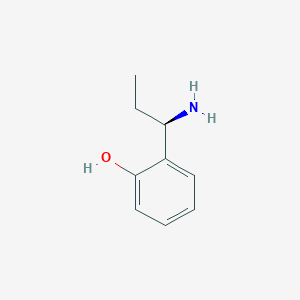
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
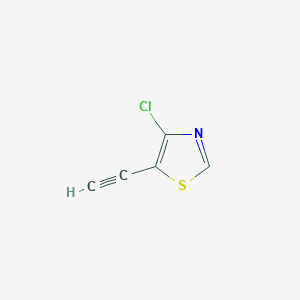
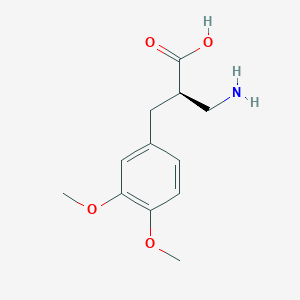
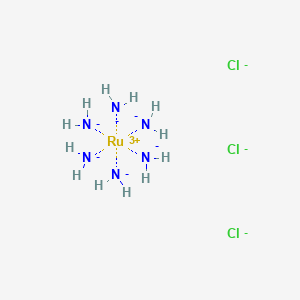

![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)

